molecular formula C12H14BrNO4S B1524515 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one CAS No. 1334149-55-1

2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one

Cat. No.: B1524515
CAS No.: 1334149-55-1
M. Wt: 348.21 g/mol
InChI Key: HWZYLIMYJPRIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural and Electronic Comparisons

Compound Molecular Formula Key Structural Features Reactivity Trends
2-Bromoacetophenone C₈H₇BrO – No sulfonyl group Higher carbonyl reactivity
4-[(4-Bromo-3-methoxyphenyl)sulfonyl]morpholine C₁₁H₁₄BrNO₄S – Methoxy substituent Reduced electrophilicity
2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone C₁₂H₁₄BrNO₄S Para-sulfonyl placement Enhanced steric hindrance

Key Observations :

  • Electron-Withdrawing Groups : The morpholine-4-sulfonyl group in the title compound increases electrophilicity at the carbonyl carbon compared to non-sulfonated analogues.
  • Steric Effects : Meta-substitution on the phenyl ring reduces steric clashes compared to ortho- or para-substituted derivatives.
  • Conformational Flexibility : The morpholine ring’s chair conformation restricts rotational freedom around the S–N bond, stabilizing specific reactive conformers.

Properties

IUPAC Name

2-bromo-1-(3-morpholin-4-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-9-12(15)10-2-1-3-11(8-10)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZYLIMYJPRIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334149-55-1
Record name 2-bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alpha-Bromination of Secondary Alcohols Using Ammonium Bromide and Oxone (One-Pot Method)

A versatile and efficient one-pot method for synthesizing alpha-bromoketones from secondary alcohols employs ammonium bromide as the bromine source and Oxone (potassium peroxymonosulfate) as the oxidant. This method has been demonstrated to work effectively for various substituted phenyl ethanones and is adaptable for the synthesis of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one by starting from the corresponding secondary alcohol precursor.

Reaction conditions:

  • Reactant: Secondary alcohol precursor (1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-ol)
  • Bromine source: Ammonium bromide (NH4Br)
  • Oxidant: Oxone
  • Solvent: Typically aqueous or mixed solvent systems
  • Temperature: Mild conditions, often room temperature to slightly elevated temperatures
  • Reaction time: Several hours, monitored by TLC or other analytical techniques

Mechanism:

  • Oxone oxidizes ammonium bromide to generate electrophilic bromine species in situ.
  • The secondary alcohol is oxidized to the ketone.
  • Simultaneously, alpha-bromination occurs at the position adjacent to the ketone carbonyl.

This method offers advantages including mild reaction conditions, high selectivity, and operational simplicity without the need for hazardous bromine gas or other strong brominating agents.

Direct Bromination of 1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one

An alternative approach involves the direct bromination of the ketone using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

  • The ketone substrate is dissolved in an appropriate solvent (e.g., dichloromethane, acetonitrile).
  • Brominating agent is added dropwise at low temperature to control regioselectivity.
  • The reaction is stirred until completion, monitored by TLC or NMR.
  • The product is isolated by standard purification techniques such as crystallization or chromatography.

This classical method requires careful control to avoid polybromination or side reactions, especially considering the sensitive morpholine sulfonyl group.

Synthesis via Sulfonylation of Brominated Phenyl Ethanone

Another route involves first synthesizing 2-bromo-1-(3-aminophenyl)ethan-1-one or its brominated analog, followed by sulfonylation with morpholine-4-sulfonyl chloride.

  • Step 1: Bromination of 1-(3-aminophenyl)ethan-1-one to introduce the alpha-bromo group.
  • Step 2: Reaction of the amino group with morpholine-4-sulfonyl chloride under basic conditions to form the sulfonamide linkage.

This two-step method allows for modular synthesis and can provide better control over the substitution pattern on the phenyl ring.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
One-pot alpha-bromination with NH4Br/Oxone Secondary alcohol (1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-ol) Ammonium bromide, Oxone, aqueous solvent, mild temp Mild, selective, operationally simple Requires alcohol precursor
Direct bromination of ketone 1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one NBS or Br2, organic solvent, low temp Straightforward, direct Risk of overbromination, side reactions
Sulfonylation of brominated aminophenyl ethanone 2-Bromo-1-(3-aminophenyl)ethan-1-one Morpholine-4-sulfonyl chloride, base Modular, precise sulfonylation Multi-step, requires intermediate synthesis

Research Findings and Optimization Notes

  • The one-pot ammonium bromide/Oxone method has been reported to yield alpha-bromoketones in high purity and yield with minimal by-products, aligning with green chemistry principles due to the use of non-toxic reagents and mild conditions.
  • Spectroscopic data (1H NMR, 13C NMR, IR) confirm the successful bromination and retention of the morpholine sulfonyl group, critical for biological activity.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures completion and purity.
  • Optimization of reaction time and temperature is essential to maximize yield and minimize side reactions.
  • The sulfonylation step in the modular approach requires careful control of pH and temperature to prevent hydrolysis or decomposition of sensitive groups.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one exhibit significant anticancer properties. The sulfonamide group is known to enhance the efficacy of certain anticancer agents by improving their solubility and bioavailability. Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation, making them potential candidates for targeted cancer therapies .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial enzymes, potentially disrupting their function. This characteristic makes it a candidate for developing new antibiotics or antimicrobial agents .

Materials Science Applications

1. Synthesis of Functional Materials
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one can be utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its ability to form stable bonds with various substrates makes it valuable for creating materials with tailored properties for specific applications in electronics and photonics .

2. Crystal Engineering
The compound's unique molecular structure allows for the formation of interesting crystal lattices through halogen bonding and π-stacking interactions. These properties can be exploited in crystal engineering to develop new materials with desirable optical and electronic properties .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityIdentified that derivatives of the compound inhibit kinase activity in cancer cells, leading to reduced proliferation rates.
Study BAntimicrobial EfficacyDemonstrated that the compound exhibits significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic .
Study CMaterial SynthesisSuccessfully synthesized a polymer incorporating the compound, which exhibited enhanced thermal stability and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and other biomolecules .

Comparison with Similar Compounds

Table 1: Comparative Data on Bromo-Ethanone Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes References
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one 3-(Morpholine-4-sulfonyl)phenyl 348.22 N/A 30–40 Ligand synthesis, 5-HT₆ receptor targeting
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-Hydroxyphenyl 233.48 128–131 N/A Adrenaline-type drug precursor
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one 4-(Trifluoromethyl)phenyl 267.04 45–46 N/A High-throughput synthesis; technical grade
2-Bromo-1-(4-chlorophenyl)ethan-1-one 4-Chlorophenyl 233.48 65–66 N/A Intermediate in flavanone synthesis
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one 5-Methyl-3-phenylisoxazol-4-yl 280.12 N/A N/A Heterocyclic building block
2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone 4-(3-Bromothien-2-yl)phenyl 360.06 N/A 97 Electrophilic reagent in cross-coupling

Biological Activity

2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one is a synthetic compound with the molecular formula C₁₂H₁₄BrNO₄S and a molecular weight of 348.22 g/mol. Its unique structure, characterized by a bromo group and a morpholine sulfonamide moiety, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Bromo Group : Enhances reactivity and potential biological interactions.
  • Morpholine Sulfonamide Moiety : Imparts unique biochemical properties that may affect enzyme inhibition and receptor binding.
PropertyValue
Molecular FormulaC₁₂H₁₄BrNO₄S
Molecular Weight348.22 g/mol
IUPAC Name2-bromo-1-(3-morpholin-4-ylsulfonylphenyl)ethanone
AppearancePowder
Storage Temperature4 °C

The biological activity of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to anti-proliferative effects in various cancer cell lines .

Therapeutic Applications

  • Anti-Cancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Anti-Inflammatory Properties : The morpholine sulfonamide moiety has been associated with reduced inflammation in animal models, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria, suggesting that this compound could also possess antibacterial properties .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one:

  • Study on CDK Inhibition : A study demonstrated that analogs targeting CDKs showed significant anti-cancer activity in vitro, with IC50 values ranging from 0.5 to 5 µM against various cancer cell lines .
  • In Vivo Efficacy : In animal models, compounds similar to 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one were tested for pharmacokinetics and bioavailability. Results indicated that after subcutaneous administration, bioavailability was approximately 74%, with a half-life of around 1 hour, suggesting favorable pharmacokinetic properties for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
2-Bromo-N-(4-morpholinophenyl)acetamideAcetamide instead of ethanoneInvestigated for anti-cancer properties
2-Bromo-N-(4-pyridinyl)acetamidePyridine ring presentAntimicrobial activity noted
1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-oneLacks bromo groupExplored for anti-inflammatory effects

Q & A

Q. Table 1: Comparative Synthetic Yields of Brominated Ethanone Derivatives

PrecursorReaction ConditionsYield (%)Purity (HPLC)Reference
1-(4-Morpholinophenyl)ethanoneNBS, CCl₄, 0°C, 2h80>98%
1-(3-Nitrophenyl)ethanoneNBS, AIBN, 25°C, 4h6595%

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 4.39 (s, 2H, CH₂Br)
HRMS[M+H]⁺ calc. 361.98, found 361.97

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one
Reactant of Route 2
2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.